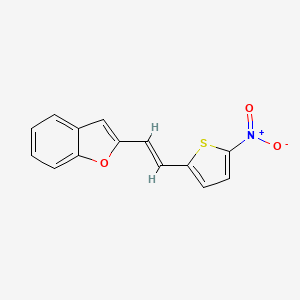
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran is a complex organic compound that features both a benzofuran and a nitrothiophene moiety Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring, while nitrothiophene is a thiophene ring substituted with a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran typically involves the coupling of a benzofuran derivative with a nitrothiophene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of benzofuran with a halogenated nitrothiophene in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, and the reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Coupling Reactions: The vinyl group can participate in cross-coupling reactions like Heck or Sonogashira coupling to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products
Reduction: 2-(2-(5-Aminothiophen-2-yl)vinyl)benzofuran.
Substitution: Halogenated or nitrated derivatives of the original compound.
Coupling: Various complex organic molecules with extended conjugation or functional groups.
Applications De Recherche Scientifique
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.
Materials Science: The compound is explored for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to its conjugated system.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mécanisme D'action
The mechanism of action of 2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran depends on its application:
Medicinal Chemistry: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition of specific biological pathways.
Materials Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission, making it suitable for use in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzothiophene: Similar structure but with a thiophene ring instead of a furan ring.
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzimidazole: Similar structure but with an imidazole ring instead of a furan ring.
Uniqueness
2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran is unique due to its combination of a benzofuran and a nitrothiophene moiety, which imparts distinct electronic and chemical properties. This combination allows for diverse applications in both medicinal chemistry and materials science, making it a versatile compound for research and development .
Propriétés
Formule moléculaire |
C14H9NO3S |
|---|---|
Poids moléculaire |
271.29 g/mol |
Nom IUPAC |
2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]-1-benzofuran |
InChI |
InChI=1S/C14H9NO3S/c16-15(17)14-8-7-12(19-14)6-5-11-9-10-3-1-2-4-13(10)18-11/h1-9H/b6-5+ |
Clé InChI |
RPKKJMUHEPITHX-AATRIKPKSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C(O2)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C=CC3=CC=C(S3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12878875.png)
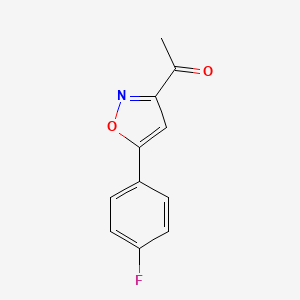
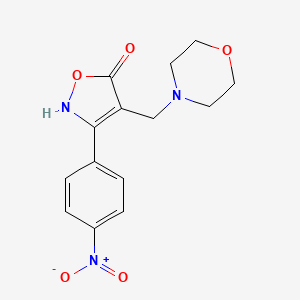

![2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol](/img/structure/B12878897.png)
![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one](/img/structure/B12878902.png)
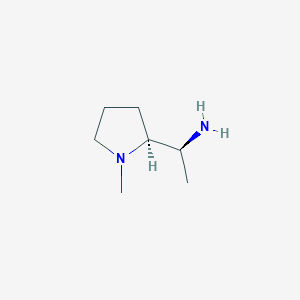

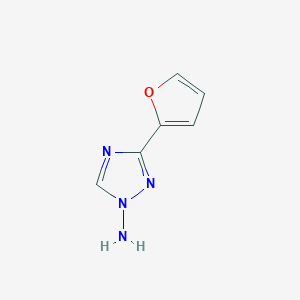
![1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol](/img/structure/B12878943.png)
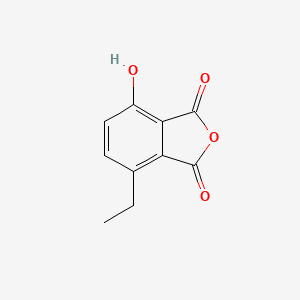
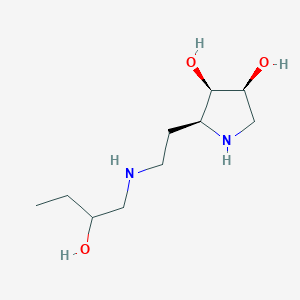
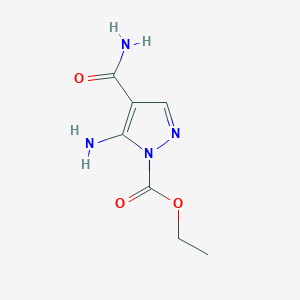
![5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12878955.png)
